molecular formula C20H21N5O3 B361697 3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one CAS No. 440332-24-1

3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No. B361697
CAS RN: 440332-24-1
M. Wt: 379.4g/mol
InChI Key: UVQVCAXXFDNDKS-UHFFFAOYSA-N
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Description

3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to "3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one" focuses on the synthesis and characterization of chemical entities with potential biological activities. For instance, studies on the isolation, synthesis, and structural analysis of benzoxazinones and related compounds demonstrate the diverse chemical methodologies employed to obtain these compounds in high yield, which are important for exploring their agronomic utilities and biological properties (Macias et al., 2006). Furthermore, the development of new synthetic methodologies for the obtention of aminophenoxazines illustrates the continuous efforts in creating novel compounds with enhanced properties and potential applications (Mokrosz et al., 1994).

Biological and Pharmacological Activities

The exploration of the biological and pharmacological activities of these compounds is a significant area of research. For example, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives highlight the potential therapeutic applications of these compounds against various microorganisms (Bektaş et al., 2010). Additionally, research into the synthesis and in-vitro antibacterial activity of new N-substituted piperazinyl quinolones provides insight into the development of novel antibacterial agents with specific activity profiles (Foroumadi et al., 1999).

Structural Analysis and Molecular Design

Studies on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel piperazine derivatives emphasize the importance of structural analysis in understanding the molecular interactions and properties of these compounds (Kumara et al., 2017). Such analyses are crucial for the rational design of molecules with desired biological activities and pharmacological profiles.

Mechanisms of Action and Target Interactions

Investigations into the mechanisms of action and target interactions of compounds like "this compound" are fundamental for their potential therapeutic applications. Research focusing on the structure-activity relationship studies of central nervous system agents, for instance, sheds light on the interactions of these compounds with biological targets, such as serotonin and adrenoceptors, providing a basis for the development of new therapeutic agents (Lacivita et al., 2009).

properties

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-28-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(26)14-25-20(27)15-6-2-3-7-16(15)21-22-25/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQVCAXXFDNDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.